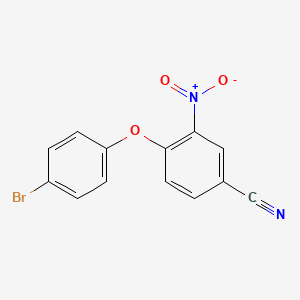![molecular formula C14H13N3OS B5777837 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
描述
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as MPB, is a compound that has attracted significant attention in the scientific community due to its potential applications in research. MPB is a thiol-reactive compound that can modify cysteine residues in proteins, making it a useful tool for studying protein function and interactions.
科学研究应用
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has a wide range of potential applications in scientific research. One of the most significant uses of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is in the study of protein function and interactions. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can modify cysteine residues in proteins, which can alter their activity and binding properties. This makes N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide a valuable tool for studying protein-protein interactions, enzyme activity, and signaling pathways.
作用机制
The mechanism of action of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves the modification of cysteine residues in proteins. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide reacts with the thiol group of cysteine residues to form a covalent bond, which can alter the structure and function of the protein. The modification of cysteine residues can also affect the binding properties of proteins, which can be useful in studying protein-protein interactions.
Biochemical and Physiological Effects
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can inhibit the activity of several enzymes, including caspases and proteases. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have shown that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is its specificity for cysteine residues in proteins. This makes it a valuable tool for studying protein function and interactions. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide does have some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can modify other thiol-containing molecules, which can complicate data interpretation.
未来方向
There are several potential future directions for research on N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is the development of new derivatives of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide with improved specificity and reduced toxicity. Another area of interest is the use of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in combination with other compounds to target specific proteins or pathways. Finally, the use of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in animal models of disease could provide valuable insights into its therapeutic potential.
属性
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-7-8-15-12(9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVLXFLEPNTKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
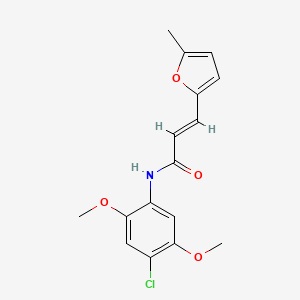
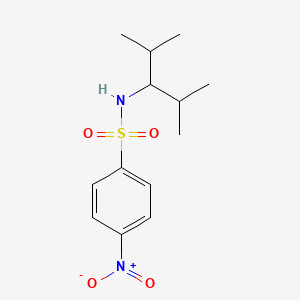
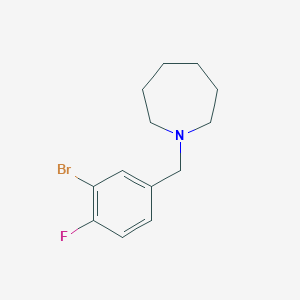
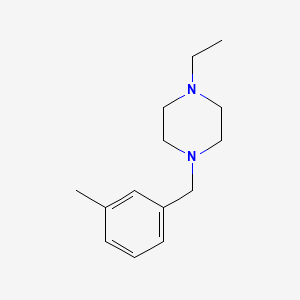
![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
